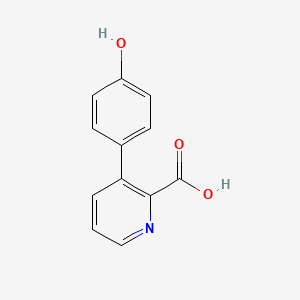

3-(4-Hydroxyphenyl)picolinic acid

Description

The exploration of novel molecular architectures with potential biological activity is a cornerstone of chemical biology. 3-(4-Hydroxyphenyl)picolinic acid, a derivative of picolinic acid, represents a compelling target for academic investigation due to the unique combination of a picolinic acid core and a hydroxyphenyl substituent.

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound and a catabolite of the amino acid tryptophan. wikipedia.org Its simple structure has long served as a versatile scaffold for the development of a wide array of derivatives with significant applications in various scientific domains.

Historically, research into picolinic acid derivatives has been prominent in the field of agriculture, where they have been developed as potent synthetic auxin herbicides. nih.govresearchgate.net These compounds mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species. nih.gov The commercial success of herbicides like picloram (B1677784) spurred further investigation into the structure-activity relationships of substituted picolinic acids. nih.gov

In the realm of medicine and biochemistry, picolinic acid and its derivatives are recognized for their ability to act as bidentate chelating agents for various metal ions, including chromium, zinc, manganese, copper, and iron. researchgate.net This property has led to their investigation in the context of metal metabolism and the potential development of therapeutic agents for diseases related to metal ion imbalance. researchgate.net Furthermore, picolinic acid itself has been implicated in a range of immunological and neuroprotective effects. wikipedia.orgnih.gov

More recently, research has expanded to explore the antimicrobial and antifungal properties of picolinic acid derivatives. nih.gov The modification of the picolinic acid backbone with different functional groups has been a key strategy in the quest for novel antibiotics and antifungal agents. researchgate.net The synthesis of complex picolinic acid derivatives continues to be an active area of research, with studies focusing on creating new compounds with tailored biological activities. rsc.org

The academic interest in this compound stems from the predicted synergistic effects of its constituent moieties. The picolinic acid core provides a proven platform with known biological relevance, while the 4-hydroxyphenyl group introduces new possibilities for molecular interactions and biological targeting.

The rationale for investigating this specific compound and its analogs can be broken down as follows:

Exploring Novel Bioactivities: The introduction of a hydroxyphenyl group at the 3-position of the picolinic acid ring creates a novel chemical entity whose biological profile is largely unexplored. Researchers are motivated to determine if this structural combination can lead to unique or enhanced herbicidal, antimicrobial, or pharmacological properties compared to existing picolinic acid derivatives.

Structure-Activity Relationship (SAR) Studies: The investigation of this compound is a logical step in the systematic exploration of the chemical space around the picolinic acid scaffold. By synthesizing and testing this and other analogs, researchers can build comprehensive SAR models. These models are crucial for understanding how the position and nature of substituents on the pyridine (B92270) ring influence biological activity, which in turn guides the design of more potent and selective molecules. nih.gov

Potential as a Metal Chelator: The presence of the carboxylic acid and the pyridine nitrogen in the picolinic acid structure already confers metal-chelating properties. researchgate.net The addition of a phenolic hydroxyl group in the 3-(4-Hydroxyphenyl) derivative could potentially enhance or modify this chelation behavior, opening up avenues for its study in metal sensing, detoxification, or as a metalloenzyme inhibitor.

Probing Biological Pathways: Picolinic acid is known to be involved in the kynurenine (B1673888) pathway of tryptophan metabolism. wikipedia.orgnih.gov Investigating how a synthetic analog like this compound interacts with the enzymes and receptors in this and other biological pathways could provide valuable insights into cellular processes and disease mechanisms.

The current research landscape for picolinic acid derivatives is vibrant and multidisciplinary, with significant efforts in synthetic chemistry, agrochemistry, and medicinal chemistry. nih.govresearchgate.netnih.gov However, specific academic literature focusing exclusively on this compound is limited. Much of the current understanding is inferred from studies on related analogs.

Key Research Areas for Picolinic Acid Derivatives:

| Research Area | Focus | Key Findings |

| Herbicidal Activity | Development of new synthetic auxin herbicides. | Picolinate (B1231196) compounds are effective herbicides, with newer derivatives showing high potency. nih.govresearchgate.net |

| Antimicrobial Properties | Discovery of novel antibiotics and antifungals. | Certain picolinic acid derivatives exhibit significant activity against multidrug-resistant pathogens. nih.govresearchgate.net |

| Metal Chelation | Investigation of the role of picolinates in metal ion transport and homeostasis. | Picolinic acid is a known chelator of essential trace elements. researchgate.net |

| Medicinal Chemistry | Exploration of neuroprotective, anti-inflammatory, and anti-proliferative effects. | Picolinic acid is an endogenous metabolite with diverse physiological roles. wikipedia.orgnih.gov |

Key Unanswered Questions Regarding this compound:

The scarcity of dedicated research on this compound means that fundamental questions about its properties and potential applications remain unanswered. These represent significant opportunities for future academic investigation:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound in high purity? What are its detailed spectroscopic and physicochemical properties?

Biological Activity Spectrum: What is the full spectrum of biological activity for this compound? Does it exhibit significant herbicidal, antimicrobial, or antifungal properties? Does it have any specific effects on mammalian cells?

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms? Does it interact with known targets of other picolinic acid derivatives, or does it have a novel mode of action?

Structure-Activity Relationships: How does the 3-(4-hydroxyphenyl) substitution pattern compare to other substitutions on the picolinic acid ring in terms of biological efficacy and selectivity?

Metal Binding Affinity and Selectivity: What are the binding constants and selectivity of this compound for different metal ions? Could it have applications in metal-related research or technology?

The systematic investigation of these questions will be crucial to unlocking the full scientific potential of this compound and its analogs, potentially leading to the development of new tools and technologies in chemical biology and beyond.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFZJUFXDWLAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Hydroxyphenyl Picolinic Acid and Its Analogs

Established Synthetic Routes for Picolinic Acid Scaffolds

The construction of the picolinic acid framework, the backbone of 3-(4-hydroxyphenyl)picolinic acid, can be achieved through several established synthetic pathways. These routes offer flexibility in introducing a wide range of substituents to the pyridine (B92270) ring.

Multi-step Synthetic Approaches

Traditional organic synthesis often relies on multi-step sequences to build complex molecules from simpler starting materials. For picolinic acid derivatives, these approaches can involve the construction of the pyridine ring followed by functionalization, or the modification of a pre-existing picolinic acid core.

A common strategy begins with the oxidation of a readily available starting material, such as α-picoline (2-methylpyridine), using a strong oxidizing agent like potassium permanganate (B83412) to form picolinic acid. orgsyn.org Subsequent functionalization can then be carried out. For instance, the synthesis of aminopicolinic acids has been achieved through a multi-step sequence starting with the nitration of picolinic acid N-oxide, followed by reduction. umsl.edu Another example involves the preparation of 4-iodomethylpicolinate, which serves as a key intermediate for further elaboration into more complex picolinic acid derivatives through reactions like Sonogashira coupling. umsl.edu This multi-step approach allows for the controlled and sequential introduction of different functional groups onto the picolinic acid scaffold.

One-Pot Reaction Strategies for Picolinohydrazides

In an effort to improve efficiency and reduce the environmental impact of chemical syntheses, one-pot reactions have gained significant attention. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

Catalyst-Mediated Syntheses, e.g., UiO-66(Zr)-N(CH2PO3H2)2 as a Heterogeneous Catalyst for Picolinate (B1231196) Formation

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of picolinates, various catalytic systems have been explored.

A notable example is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.netresearchgate.net This metal-organic framework (MOF) based on zirconium facilitates a multi-component reaction between an α-keto acid or ester, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.govrsc.orgnih.gov The presence of phosphonic acid groups on the catalyst is believed to play a crucial role, allowing the reaction to proceed at ambient temperature. nih.govrsc.org The proposed mechanism involves the activation of the aldehyde by the catalyst, followed by a series of condensation and cyclization reactions, culminating in an anomeric-based oxidation to yield the final picolinate product. nih.gov This catalyst has demonstrated good reusability, making it a sustainable option for picolinate synthesis. nih.gov

Other catalyst systems, such as those based on palladium, have also been employed in the synthesis of quinoline (B57606) derivatives, which share a heterocyclic core with picolinic acids. mdpi.com These palladium-catalyzed reactions, including cross-coupling and tandem processes, offer powerful tools for constructing complex aromatic systems. mdpi.com

| Catalyst System | Reactants | Product | Key Features |

| UiO-66(Zr)-N(CH2PO3H2)2 | α-keto acid/ester, ammonium acetate, malononitrile, aldehyde | Picolinate/Picolinic acid derivatives | Heterogeneous, nanoporous, reusable, ambient temperature reaction. nih.govrsc.orgresearchgate.netresearchgate.net |

| Potassium permanganate | α-picoline | Picolinic acid | Strong oxidizing agent, traditional method. orgsyn.org |

| Palladium catalysts | Various (e.g., iodoarenes, acrylates) | Quinolone and related heterocycles | Versatile for C-C and C-N bond formation, used in cross-coupling and tandem reactions. mdpi.com |

Targeted Synthesis of the this compound Core Structure

The direct synthesis of the this compound core structure has been achieved through specific synthetic routes. One reported method involves the synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles. nih.gov This process proceeds through a stepwise or one-pot sequence involving the formation of an isoxazolopyridine intermediate followed by N-O bond cleavage. nih.gov For example, 3-hydroxy-4-(4-methoxyphenyl)picolinonitrile was synthesized in good yield using this approach. nih.gov Subsequent hydrolysis of the nitrile group would provide the corresponding carboxylic acid.

Another relevant synthetic effort, while not directly yielding the target molecule, describes the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov This work highlights methods for incorporating the 4-hydroxyphenyl moiety into a nitrogen-containing scaffold, which could be adapted for the synthesis of this compound.

Regioselective Functionalization Strategies for Picolinic Acid Derivatives

Controlling the position of functional groups on the pyridine ring is a critical aspect of synthesizing specific picolinic acid derivatives. Regioselective functionalization ensures that substituents are introduced at the desired carbon atom, avoiding the formation of isomeric mixtures.

Various strategies have been developed to achieve regioselectivity in the functionalization of pyridines. One approach involves the use of a blocking group to direct the reaction to a specific position. For example, a maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines via a Minisci-type reaction with high regioselectivity. nih.gov This strategy allows for the functionalization of the pyridine ring at a specific site, with the blocking group being removed in a subsequent step.

The inherent reactivity of the pyridine ring can also be exploited. For instance, the site-selective functionalization of pyridinium (B92312) derivatives has been achieved using visible-light-driven photocatalysis. acs.org In this method, the choice of the radical precursor (e.g., phosphinoyl or carbamoyl (B1232498) radicals) dictates the position of functionalization, with phosphinoyl radicals favoring the C4-position and carbamoyl radicals favoring the C2-position. acs.org Computational studies have suggested that electrostatic interactions between the reactants can influence this regioselectivity. acs.org

For azoles, which are related heterocyclic compounds, various cross-dehydrogenative coupling reactions have been developed for their regioselective functionalization. researchgate.net These methods often utilize transition metal catalysts to control the site of C-H activation and subsequent bond formation.

| Strategy | Target Position | Reagents/Conditions | Mechanism/Key Feature |

| Blocking Group | C-4 | Maleate-derived blocking group, Minisci reaction | Temporary protection of other positions allows for selective functionalization. nih.gov |

| Photocatalysis | C-2 or C-4 | Visible light, quinolinone photocatalyst, radical precursors | Regioselectivity is controlled by the nature of the radical precursor. acs.org |

| Cross-Dehydrogenative Coupling | Various | Transition metal catalysts | Direct C-H functionalization at specific positions. researchgate.net |

Application of Green Chemistry Principles in the Synthesis of Substituted Picolinic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.masphinxsai.comacs.org These principles are increasingly being applied to the synthesis of picolinic acid derivatives to develop more sustainable and environmentally friendly methods.

Key green chemistry principles relevant to picolinic acid synthesis include:

Prevention of Waste: One-pot reactions and catalytic processes contribute to waste reduction by minimizing the number of reaction steps and the need for purification of intermediates. imist.maacs.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a central goal. acs.org

Use of Safer Solvents and Auxiliaries: The replacement of hazardous organic solvents with greener alternatives, such as water or ethanol, is a key focus. imist.ma For example, some syntheses of picolinic acid derivatives have been carried out in aqueous media or ethanol. nih.govimist.ma

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as seen in the UiO-66(Zr)-N(CH2PO3H2)2 catalyzed synthesis of picolinates, reduces energy consumption. nih.govacs.org

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. sphinxsai.com The use of heterogeneous catalysts like UiO-66(Zr)-N(CH2PO3H2)2 exemplifies this principle. nih.gov

Use of Renewable Feedstocks: While not yet widely implemented for picolinic acid synthesis, the use of renewable starting materials is a long-term goal of green chemistry. sphinxsai.comacs.org

The use of naturally occurring compounds as catalysts, such as 2-picolinic acid itself in the synthesis of cyclic carbonates, also aligns with green chemistry principles by utilizing a renewable and non-toxic catalyst. rsc.org

Advanced Computational Chemistry Approaches Applied to 3 4 Hydroxyphenyl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties. For picolinic acid derivatives, these calculations have been used to establish correlations between their electronic structure and physiological activity. nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of molecules like 3-(4-Hydroxyphenyl)picolinic acid. DFT replaces the complex many-electron wavefunction with the electron density, a simpler quantity, to calculate molecular properties, offering a balance between accuracy and computational cost. nih.gov

DFT studies on related picolinic acid derivatives provide a framework for what can be learned about this compound. For instance, calculations on similar structures like N-(4-hydroxyphenyl)picolinamide and substituted picolinic acids are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netacademicjournals.org Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.net

The electronic properties are further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For example, in a study of N-(4-hydroxyphenyl)picolinamide, the HOMO-LUMO energy difference was used to evaluate its chemical activity. researchgate.net

Natural Bond Orbital (NBO) analysis is another DFT-based method used to understand charge distribution, charge transfer interactions, and the nature of chemical bonds within the molecule. researchgate.netnih.gov This analysis can reveal the stabilization energies associated with electron delocalization from donor to acceptor orbitals, providing insight into intramolecular interactions.

Table 1: Representative DFT-Calculated Properties for a Picolinic Acid Derivative (Data based on N-(4-hydroxyphenyl)picolinamide, a structurally similar compound)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

| This table presents representative data from studies on structurally analogous compounds to illustrate the types of parameters obtained from DFT calculations. researchgate.net |

Computational methods are also essential for understanding the behavior of molecules in their electronic excited states, which is crucial for applications in photochemistry and as fluorescent probes. A key photophysical process that could be relevant for this compound, given its hydroxyl and carboxylic acid groups, is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org

Upon absorption of UV light, a molecule like this compound is promoted to an electronic excited state. In this state, the acidity and basicity of functional groups can change dramatically. For molecules with appropriately positioned proton donor (the hydroxyl group) and acceptor (the picolinic acid nitrogen or carboxyl oxygen) sites, a proton can be transferred within the molecule. chemrxiv.org This process creates a new excited-state species, a tautomer, which can then relax to the ground state, often by emitting light (fluorescence) at a different wavelength than the original molecule. capes.gov.br

Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of excited states and simulate UV-Vis absorption spectra. nih.gov By mapping the potential energy surfaces of both the ground and excited states, computational chemists can identify the pathways and energy barriers for processes like ESIPT. chemrxiv.org Studies on model systems like 3-hydroxyflavone (B191502) have used these methods to show that ESIPT can be an ultrafast process, occurring in less than 100 femtoseconds. rsc.orgchemrxiv.org For hydroxybenzoic acids, time-resolved laser-induced fluorescence spectroscopy combined with theoretical calculations has identified new species that exist only in the excited state due to proton transfer. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To explore the potential of this compound as a therapeutic agent, it is crucial to understand how it interacts with biological targets such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. thieme-connect.de

The output of a docking simulation includes the predicted binding mode and a binding affinity score, typically expressed in kcal/mol. nih.gov A lower binding energy indicates a more favorable and stable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. mdpi.comnih.gov For example, in docking studies of N-(4-hydroxyphenyl)picolinamide, the interactions between the ligand and the target protein were visualized and analyzed to understand the basis of its biological activity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | Ligand A | -9.3 | LYS745, MET793 | Hydrogen Bond |

| LEU844, VAL726 | Hydrophobic | |||

| Example Protease | Ligand B | -8.8 | HIS41, CYS145 | Hydrogen Bond, Pi-Alkyl |

| This table provides a representative example of the data generated from a molecular docking study, showing predicted binding affinities and key interactions. nih.govunar.ac.id |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the protein-ligand complex and the surrounding solvent over time, typically on the nanosecond to microsecond timescale. youtube.com

These simulations provide valuable information on:

Conformational Flexibility : MD reveals how the ligand and the protein's binding site can change their shapes to accommodate each other, a concept known as "induced fit." It allows for a detailed conformational analysis of this compound within the receptor environment.

Stability of the Complex : By tracking the root-mean-square deviation (RMSD) of the atoms over the simulation time, researchers can assess the stability of the protein-ligand complex.

Interaction Dynamics : MD simulations can highlight the persistence of key interactions (like hydrogen bonds) over time and identify the role of water molecules in mediating the binding. nih.gov This provides a more realistic and detailed picture of the binding event than docking alone. nih.gov

In Silico Bioactivity Prediction and Computational Lead Optimization

Beyond studying interactions with known targets, computational methods can predict the potential biological activities of a compound and guide its optimization into a more effective drug candidate. nih.gov

In silico bioactivity prediction uses machine learning models and quantitative structure-activity relationship (QSAR) studies to forecast a molecule's activity against a range of biological targets. mdpi.com By comparing the structural features of this compound to large databases of compounds with known activities, these tools can generate a "bioactivity score" for different target classes, such as G protein-coupled receptor (GPCR) ligands, kinase inhibitors, or enzyme inhibitors. mdpi.comnih.gov

Once a promising activity is identified, computational lead optimization aims to modify the initial compound (the "hit" or "lead") to improve its properties. nih.gov This involves designing new derivatives with enhanced potency, selectivity, and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govfrontiersin.org Generative models, a form of artificial intelligence, can be trained on chemical language (like SMILES representations of molecules) and bioactivity data to design novel molecules with a high probability of being active against a specific target. tue.nl These advanced methods can explore a vast chemical space to propose new structures that medicinal chemists can then synthesize and test, significantly streamlining the drug discovery pipeline. nih.gov

Applications of Machine Learning and Artificial Intelligence in Structure-Property Prediction for Picolinic Acid Analogs

The integration of machine learning (ML) and artificial intelligence (AI) has become a cornerstone of modern computational chemistry, offering powerful tools to predict the properties of molecules like picolinic acid and its analogs from their structure alone. These advanced computational approaches are instrumental in accelerating the discovery and design of new chemical entities by forecasting their physicochemical characteristics and biological activities, thereby reducing the time and cost associated with experimental synthesis and testing. nih.govarxiv.org

The core principle behind these applications is the establishment of a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR). researchgate.netnih.gov These models learn the complex, non-linear connections between a molecule's structural features and its macroscopic properties. arxiv.orgnih.gov The process typically involves two key components: molecular descriptors, which are numerical representations of a molecule's structure, and a machine learning algorithm that maps these descriptors to a property of interest. nih.gov

Molecular Descriptors and Representations

To be intelligible to a machine learning model, a chemical structure must be converted into a numerical format. ed.ac.uk This is achieved through various types of molecular descriptors:

Fingerprints: These are bit strings where each bit represents the presence or absence of a specific substructural feature. Fingerprints like ECFP4 (Extended-Connectivity Fingerprints) are widely used to encode molecular topology. nih.govaalto.fi

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, capturing information about atom connectivity and branching. ed.ac.uk

Physicochemical Descriptors: These represent properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors or acceptors, which can be calculated directly from the structure. nih.gov

Learned Embeddings: Advanced models, particularly deep learning architectures, can learn their own optimal representations directly from formats like SMILES (Simplified Molecular-Input Line-Entry System), potentially capturing more nuanced information than predefined descriptors. ed.ac.uknih.gov

Machine Learning Models and Research Findings

A variety of ML and AI algorithms are applied to build predictive models for picolinic acid analogs and other chemical families. These models range from established statistical methods to complex deep learning networks.

Random Forest (RF) is an ensemble learning method that has proven effective in QSAR modeling, correlating a drug's chemical structure with its biological activity and estimating key parameters such as solubility. nih.gov For instance, QSAR models have been successfully developed for various heterocyclic compounds, explaining antibacterial activity through steric, electronic, and hydrogen-bond acceptor properties. nih.gov In such studies, the dataset is typically divided into a training set to build the model and a test set for external validation. nih.gov

Artificial Neural Networks (ANNs) and deep learning models are particularly adept at handling large and complex datasets. researchgate.net These models can be trained to predict a wide array of properties. For example, deep learning models using SMILES notation and attention mechanisms have been developed to predict the pIC50 values (a measure of a substance's inhibitory potency) for specific biological targets. nih.gov The performance of these models is often evaluated by minimizing the mean-squared error (MSE) between the predicted and actual values. nih.gov

The table below summarizes various machine learning approaches used in structure-property prediction relevant to the study of picolinic acid analogs.

| Model Type | Predicted Property | Molecular Representation | Key Findings |

| Random Forest (RF) | Biological Activity, Solubility | Molecular Descriptors | Proven helpful in QSAR modeling to correlate a drug's chemical structure with its biological activity. nih.gov |

| k-Nearest Neighbors (kNN) | Bioactivity (e.g., ACE inhibition) | DRAGON Descriptors | Used in classification models to distinguish between active and inactive compounds based on molecular descriptors. nih.gov |

| Deep Reinforcement Learning | Binding Affinity (pIC50) | SMILES, ECFP4 | Can generate targeted hit compounds by exploring chemical space to optimize for high predicted bioactivity. nih.gov |

| Artificial Neural Networks (ANNs) | Physicochemical Properties (e.g., logP) | Molecular Dynamics Fingerprints | Capable of modeling complex relationships, though accuracy can be dependent on the diversity of the training data. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Antibacterial Activity | 3D Molecular Fields (Steric, Electrostatic) | Provides insights into the 3D structural requirements for bioactivity, explaining it through steric and electrostatic interactions. nih.gov |

The ultimate goal of these AI and ML applications is to create robust and interpretable models that can guide the design of new picolinic acid derivatives. nih.govaps.org By accurately predicting properties in silico, researchers can prioritize the synthesis of the most promising candidates, significantly streamlining the drug discovery and material design pipeline. nih.govnih.gov

Biological Mechanisms and Preclinical Research Applications of 3 4 Hydroxyphenyl Picolinic Acid

Mechanisms of Action in Cellular and Subcellular Models

Modulation of Cellular Processes (e.g., Cell Growth, Cell Cycle Progression)

Picolinic acid, a related compound, has been shown to reversibly inhibit the growth of cultured cells. nih.gov In normal rat kidney (NRK) cells, it causes a reversible arrest in the G1 phase of the cell cycle. nih.gov This is evidenced by cell counts, mitotic index, [3H]thymidine incorporation, and flow microfluorometry. nih.gov However, the response of transformed cells to picolinic acid varies depending on the transforming virus. nih.gov For instance, Kirsten sarcoma virus-transformed cells are blocked in G1, while simian virus 40-transformed cells are arrested in G2. nih.gov Cells transformed by polyoma or Harvey sarcoma virus show blocks in both G1 and G2 phases. nih.gov This suggests that picolinic acid interacts with a specific growth control mechanism that is altered by different transforming viruses. nih.gov

In the context of the immune system, the tryptophan metabolite picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner, without affecting cell viability. nih.gov This exposure to picolinic acid leads to a state of deep anergy that cannot be reversed by the addition of exogenous IL-2 and also inhibits T helper (Th) cell polarization. nih.gov

Table 1: Effects of Picolinic Acid on Cell Cycle Progression in Different Cell Lines

| Cell Line | Transformation Status | Effect on Cell Cycle |

| Normal Rat Kidney (NRK) | Untransformed | Arrested in G1 phase |

| Kirsten Sarcoma Virus-Transformed | Transformed | Blocked in G1 phase |

| Simian Virus 40-Transformed | Transformed | Progress to a G2 block |

| Polyoma or Harvey Sarcoma Virus-Transformed | Transformed | Blocks in both G1 and G2 |

| Moloney Sarcoma Virus-Transformed | Transformed | Not blocked in a specific phase |

| CD4+ T cells | --- | Suppressed proliferation and metabolic activity |

Interaction with Specific Protein Targets (e.g., Zinc Finger Proteins, Kinases, Kappa Opioid Receptors, Dopamine (B1211576) Beta-Hydroxylase)

Picolinic acid and its derivatives have been shown to interact with several protein targets, influencing their activity.

Dopamine Beta-Hydroxylase (DBH): Picolinic acid derivatives, such as fusaric acid, have been identified as inhibitors of dopamine beta-hydroxylase (DBH). nih.gov This enzyme is crucial in the catecholamine biosynthetic pathway, catalyzing the conversion of dopamine to norepinephrine (B1679862). nih.govebi.ac.ukwikipedia.org Inhibition of DBH by these compounds leads to a reduction in norepinephrine synthesis. nih.gov This mechanism is believed to be responsible for their antihypertensive effects. nih.govgoogle.com

Kappa Opioid Receptors (KOR): While direct interaction of 3-(4-Hydroxyphenyl)picolinic acid with kappa opioid receptors (KOR) is not explicitly detailed in the provided results, the broader class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known as a novel class of opioid antagonists, with the (3R,4R)-enantiomer being the most potent. nih.gov KORs are G protein-coupled receptors involved in modulating motivation, emotion, and cognitive function. nih.govwikipedia.org

Kinases: Picolinic acid exposure has been observed to reduce the phosphorylation of v-myc avian myelocytomatosis viral oncogene homolog (c-Myc) at Ser62 in activated T cells. nih.gov This suggests an interaction with the signaling pathways that regulate c-Myc, a key transcription factor involved in cell proliferation and metabolism. nih.gov However, important upstream signaling molecules like the MAPKs ERK and p38 were not affected by picolinic acid. nih.gov

Zinc Finger Proteins: Picolinic acid is a well-known chelator of metal ions, including zinc. nih.gov This property could potentially influence the function of zinc finger proteins, which require zinc for their structural integrity and function. However, direct evidence of this interaction and its functional consequences are not detailed in the provided search results.

Effects on Intracellular Signaling Pathways

Picolinic acid has been shown to modulate several intracellular signaling pathways. In CD4+ T cells, while it does not affect upstream signaling molecules like the MAPKs ERK and p38 or the mammalian target of rapamycin (B549165) (mTOR) target protein S6 ribosomal protein, it does inhibit the phosphorylation of c-Myc at Ser62. nih.gov Furthermore, NFAT, NF-κB, and AP-1 promoter activity in Jurkat T cells were not influenced by exposure to picolinic acid. nih.gov This indicates a specific mode of action that primarily targets cell cycle and metabolic activity while leaving other effector functions largely intact. nih.gov

In other contexts, picolinic acid has been shown to enhance macrophage effector functions through the enhancement of interferon-γ (INFγ) dependent nitric oxide synthase (NOS) gene expression. nih.gov It also induces the expression of macrophage inflammatory proteins (MIP)1α and 1β. nih.gov

Preclinical Evaluation in Research Models

Investigation in Neurological Disease Models and Neuroprotection Studies

Picolinic acid is an endogenous metabolite of L-tryptophan and has been suggested to have neuroprotective effects. nih.govnih.govresearchgate.net It is synthesized via the kynurenine (B1673888) pathway, which has been implicated in the pathogenesis of various neuro-inflammatory diseases. nih.govnih.govresearchgate.net

One of the proposed mechanisms for its neuroprotective action is its ability to chelate metal ions and prevent the neurotoxic effects of quinolinic acid, another metabolite of the kynurenine pathway. researchgate.net Quinolinic acid is an excitotoxin that can produce axon-sparing lesions similar to those observed in Huntington's disease. nih.gov

Studies have shown that altered kynurenine pathway metabolism is associated with neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov While the direct role of this compound in these models is not specified, the neuroprotective potential of the parent compound, picolinic acid, suggests a promising area for future research.

Studies on Immunomodulatory Effects and Inflammation Pathways

Picolinic acid demonstrates significant immunomodulatory properties. As a tryptophan metabolite, it is considered a key mediator of immunosuppression by cells expressing the enzyme indoleamine 2,3-dioxygenase. nih.gov

In vitro studies have shown that picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells, inducing a state of anergy. nih.gov This effect is specific, as it does not broadly inhibit cytokine secretion or the upregulation of cell surface activation markers. nih.gov The immunosuppressive action appears to be mediated through the inhibition of c-Myc phosphorylation, a critical regulator of cell cycle and metabolism. nih.gov

Furthermore, picolinic acid can enhance macrophage effector functions, particularly in synergy with interferon-γ, by inducing the expression of nitric oxide synthase and macrophage inflammatory proteins. nih.gov This suggests a dual role in modulating immune responses, capable of both suppression and activation depending on the cellular context. The kynurenine pathway, from which picolinic acid is derived, is activated during inflammation, and its metabolites, including picolinic acid, are believed to play a role in the complex interplay between the immune system and the central nervous system. nih.gov

Table 2: Investigated Biological Effects of Picolinic Acid and its Derivatives

| Biological Effect | Model System | Key Findings |

| Antihypertensive | Rat blood vessels | Inhibition of dopamine beta-hydroxylase, leading to reduced norepinephrine synthesis. nih.gov |

| Immunosuppression | CD4+ T cells | Suppression of proliferation and metabolic activity; induction of anergy. nih.gov |

| Macrophage Activation | Macrophage cell culture | Enhanced effector functions in the presence of interferon-γ. nih.gov |

| Neuroprotection | --- | Suggested to have neuroprotective effects, possibly by chelating metal ions and counteracting quinolinic acid neurotoxicity. nih.govnih.govresearchgate.net |

Assessment of Herbicidal Activity and Target Engagement in Plant Systems

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. researchgate.net These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The herbicidal efficacy of picolinic acid analogs is often evaluated through various assays, including root growth inhibition and post-emergence application tests on different weed species.

The primary molecular target for synthetic auxin herbicides is the F-box protein of the TIR1/AFB family, which is a component of the SCF-TIR1/AFB ubiquitin ligase complex. nih.gov Binding of the herbicide to this receptor initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and subsequent phytotoxicity. Molecular docking studies on active picolinic acid analogs have confirmed their interaction with the auxin-signaling F-box protein 5 (AFB5). nih.gov It is hypothesized that this compound would engage with the same target, with its efficacy being dependent on the specific binding affinity and subsequent downstream effects.

Interactive Data Table: Illustrative Herbicidal Activity of Picolinic Acid Analogs

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (% control) |

| Picolinic Acid Analog A | Amaranthus retroflexus | 150 | 95 |

| Picolinic Acid Analog A | Chenopodium album | 150 | 92 |

| Picolinic Acid Analog B | Brassica napus (root) | 10 µM | 85 |

| Picolinic Acid Analog B | Abutilon theophrasti (root) | 10 µM | 88 |

Note: This table presents illustrative data based on findings for various picolinic acid analogs to demonstrate typical assessment parameters. Specific data for this compound is not available.

Antimicrobial Activity against Pathogenic Strains

Picolinic acid itself is a known antimicrobial agent with activity against a range of pathogenic bacteria and fungi. researchgate.net Its mechanism of action is primarily attributed to its ability to chelate metal ions, particularly iron, which are essential for microbial growth and proliferation. researchgate.netnih.gov By sequestering these vital metal ions, picolinic acid disrupts critical enzymatic processes within the microorganisms, leading to growth inhibition or cell death.

Studies on picolinic acid have demonstrated its effectiveness against various pathogenic strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) of picolinic acid has been determined against several bacterial species, showcasing its potential as an antimicrobial agent. researchgate.net For example, picolinic acid has shown inhibitory activity against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, and Bacillus cereus at an MIC of 0.5 mg/mL. researchgate.netresearchgate.net

Given the established antimicrobial properties of the picolinic acid scaffold, it is plausible that this compound would also exhibit antimicrobial activity. The presence of the hydroxyphenyl group could potentially modulate this activity, either by enhancing or diminishing its chelating ability or by introducing additional mechanisms of action. However, without specific experimental data, this remains a hypothesis.

Interactive Data Table: Illustrative Minimum Inhibitory Concentrations (MIC) of Picolinic Acid

| Pathogenic Strain | MIC (mg/mL) |

| Serratia marcescens | 0.5 |

| Klebsiella pneumoniae | 0.5 |

| Escherichia coli | 0.5 |

| Bacillus cereus | 0.5 |

| Proteus mirabilis | 1.5 |

| Bacillus subtilis | 2.0 |

| Staphylococcus aureus | 2.0 |

Note: This table presents data for picolinic acid to illustrate its antimicrobial spectrum. Specific data for this compound is not available.

Mechanistic Insights into Biological Selectivity and Efficacy in Model Systems

The biological selectivity of picolinic acid derivatives, particularly as herbicides, is a key aspect of their utility. The selectivity between broadleaf and gramineous weeds is a well-documented phenomenon for many synthetic auxin herbicides. nih.gov This selectivity is thought to arise from differences in auxin transport, metabolism, and receptor sensitivity between different plant species. The specific chemical structure of each analog plays a crucial role in determining its selectivity profile.

In the context of antimicrobial activity, the efficacy of picolinic acid is linked to its metal-chelating properties. researchgate.netnih.gov The ability to disrupt metal homeostasis in microbes is a broad-spectrum mechanism, but selectivity can be influenced by factors such as the specific metal requirements of different pathogens and their ability to counteract metal sequestration.

For this compound, the hydroxyphenyl substituent would be a key determinant of its selectivity and efficacy. This group could influence its absorption, translocation, and metabolism in plants, thereby affecting its herbicidal selectivity. Similarly, in microbial systems, the substituent could impact its ability to penetrate cell walls and membranes, as well as its affinity for metal ions, thus influencing its antimicrobial spectrum and potency.

Comparative Biological Studies with Other Picolinic Acid Analogs

The biological activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring. Comparative studies of different analogs are crucial for understanding structure-activity relationships (SAR) and for the rational design of new compounds with improved efficacy and selectivity.

In the realm of herbicides, research has shown that the introduction of different aryl groups at the 6-position of the picolinic acid scaffold can lead to compounds with potent herbicidal activity. researchgate.netnih.gov For example, the development of halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which are 6-aryl-picolinates, highlights the success of this approach. researchgate.net Comparative studies have also demonstrated that modifications at the 3- and 4-positions can significantly impact herbicidal activity. google.comnih.gov A comparative analysis of this compound with these and other analogs would be necessary to determine its relative potency and spectrum of activity.

Similarly, in the context of antimicrobial research, while picolinic acid itself is active, its derivatives could offer enhanced properties. For instance, the combination of picolinic acid with other antimicrobial agents has been shown to have synergistic effects. nih.gov Comparing the antimicrobial profile of this compound with that of the parent compound and other derivatives would be essential to understand the contribution of the hydroxyphenyl moiety to its biological activity.

Derivatization and Advanced Analytical Methodologies for 3 4 Hydroxyphenyl Picolinic Acid

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a key strategy employed to modify the chemical structure of an analyte to make it more suitable for a specific analytical method. researchgate.net For 3-(4-Hydroxyphenyl)picolinic acid, derivatization targets its carboxylic acid and phenolic hydroxyl functional groups to improve chromatographic behavior and enhance detection sensitivity. researchgate.netbohrium.com

The presence of the polar carboxylic acid group on the picolinic acid backbone can lead to poor peak shape and retention variability in reversed-phase chromatography. To mitigate these issues, esterification and amidation reactions are commonly employed.

Esterification: This process converts the carboxylic acid into an ester. The reaction is typically carried out by heating the compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. Alternatively, modern reagents such as B(OCH₂CF₃)₃ can facilitate esterification under milder conditions. nih.govresearchgate.net This modification increases the compound's hydrophobicity, leading to better retention and peak symmetry in reversed-phase HPLC.

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine in the presence of a coupling reagent. orgsyn.org Reagents like boric acid have been shown to be effective catalysts for direct amidation. orgsyn.org Amidation can be used to introduce a specific tag for detection or to alter the molecule's chromatographic properties. nih.govnih.gov

These derivatization reactions are fundamental in preparing this compound for analysis, particularly when gas chromatography is considered, as they increase the volatility of the compound.

Mass spectrometry (MS) is a powerful detection technique, and its sensitivity can be significantly improved through targeted derivatization. For this compound, derivatization can enhance ionization efficiency and produce characteristic fragments.

Derivatization of the Carboxyl Group: Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. This not only aids in chromatographic separation but also introduces a readily ionizable moiety, which enhances the signal in electrospray ionization (ESI) mass spectrometry. slu.se

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be targeted to improve detection. Picolinic acid itself is ironically a reagent used to derivatize hydroxyl groups on other molecules to enhance their detection by mass spectrometry, as the picolinoyl ester readily forms stable positive ions. nih.govresearchgate.net For analyzing this compound, its own phenolic group could be derivatized using other reagents to prevent intramolecular interactions and improve ionization.

Dual Derivatization: To maximize sensitivity, both the carboxylic acid and the phenolic hydroxyl group can be derivatized simultaneously or sequentially using different reagents, a common strategy for complex molecules.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. researchgate.net

When coupled with a separation technique like HPLC (LC-HRMS), it allows for the confident identification of the compound in complex mixtures. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₉NO₃) can be calculated and compared with the experimentally measured mass, typically with an error of less than 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can provide detailed structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For this compound, expected fragmentation would include the loss of water (H₂O) from the carboxylic acid and phenol (B47542) groups, the loss of carbon dioxide (CO₂) from the carboxylic acid, and cleavages that separate the hydroxyphenyl and picolinic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its chemical structure.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and the phenyl rings. The protons on the picolinic acid ring would appear as doublets or triplets, with chemical shifts influenced by the nitrogen atom and the carboxyl group. The protons on the 4-hydroxyphenyl ring would typically show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for all 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with their specific shifts determined by the attached functional groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the linkage between the phenyl ring and the picolinic acid backbone.

A summary of expected NMR data, based on known values for similar structures, is provided below. chemicalbook.comrsc.orgresearchgate.net

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 (broad s) | 165 - 175 |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 (broad s) | - |

| Picolinic Ring Protons | 7.5 - 8.8 (m) | 120 - 155 |

| Phenyl Ring Protons | 6.8 - 7.5 (m, AA'BB' pattern) | 115 - 160 |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

The separation of this compound is typically achieved using reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net

Stationary Phases: C18 columns are the most common choice, providing good retention for the aromatic compound. Phenyl-hexyl columns can also be used to provide alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phases: A gradient elution using a mixture of an aqueous solvent and an organic modifier (typically acetonitrile (B52724) or methanol) is often employed. The aqueous phase is usually acidified with formic acid or trifluoroacetic acid (0.05-0.1%) to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which results in sharper peaks and more reproducible retention times. rsc.orgsielc.com

Detection Modes:

UV-Vis Detection: Due to the presence of two aromatic rings, this compound has strong UV absorbance, making UV-Vis detection a simple and robust method for its quantification. The maximum absorbance wavelength (λmax) would need to be determined experimentally but is expected to be in the 250-320 nm range.

Fluorescence Detection: The phenolic moiety may impart native fluorescence, allowing for highly sensitive and selective detection. An excitation and emission wavelength scan would be required to optimize the detector settings. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation, as detailed in section 7.2. utsa.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable small molecules. For non-volatile compounds like this compound, a chemical derivatization step is essential to increase their volatility and thermal stability, making them suitable for GC-MS analysis. mdpi.com

Derivatization:

The primary method for derivatizing compounds with active hydrogens, such as the carboxylic acid and phenolic hydroxyl groups in this compound, is silylation. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared. For instance, picolinic acid can be derivatized to its TMS ester, which has a molecular weight of 195.29 g/mol and a chemical formula of C9H13NO2Si. hmdb.canist.gov This process replaces the acidic protons with less polar and more volatile trimethylsilyl groups, allowing for effective separation on a GC column.

Metabolite Profiling:

GC-MS-based metabolite profiling is a widely used approach in various biological studies, including diagnostics and functional genomics. mdpi.comcore.ac.uk After extraction from a biological matrix (e.g., urine, plasma) and subsequent derivatization, the sample is injected into the GC-MS system. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparing the spectrum to a database. researchgate.net

For example, in the analysis of organic acidemias, GC-MS profiles of urine can reveal the presence and concentration of various metabolites, including aromatic acids. researchgate.net The retention index, which is a measure of where a compound elutes relative to a series of n-alkane standards, is another key parameter used for identification. hmdb.ca For the TMS derivative of picolinic acid, a retention index of 1328.67 has been reported on a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca

Imaging Mass Spectrometry (IMS) for Spatial Localization in Biological Tissues

Imaging Mass Spectrometry (IMS) is a sophisticated technique that visualizes the spatial distribution of a wide range of molecules, including drugs, metabolites, lipids, and proteins, directly in tissue sections without the need for labeling. nih.govnih.gov This provides crucial information about the localization of compounds within complex biological samples, offering insights into physiological and pathological processes. nih.govyoutube.com

Methodology:

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common ionization technique used in IMS. nih.govyoutube.com In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix compound that absorbs energy from a laser. Picolinic acid and its derivatives, such as 3-hydroxypicolinic acid, are themselves effective matrices for the analysis of nucleic acids and proteins by MALDI-MS. capes.gov.brnih.govebi.ac.uk When the laser is fired at specific points on the tissue, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules in that location. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By rastering the laser across the entire tissue section, a molecular image is constructed, where the intensity of a specific ion (representing a particular molecule) is mapped to its location on the tissue. nih.gov

Applications:

X-ray Diffraction (XRD) for Crystalline Structure Determination

Crystallographic Data:

While the specific crystal structure of this compound is not detailed in the provided search results, data for related compounds offer insights into the expected structural features. For example, the crystal structure of N-(4-methoxyphenyl)picolinamide, a derivative of picolinic acid, has been determined to be in the monoclinic space group P21/n. nih.gov Similarly, the crystal structure of 3-(p-Hydroxyphenyl)propionic acid, which shares the 4-hydroxyphenyl propanoic acid moiety, has been solved and is cataloged in the Crystallography Open Database (COD) with entry number 2003638. nih.gov The study of various salts of 3-chloro-4-hydroxyphenylacetic acid also demonstrates the power of single-crystal XRD in elucidating detailed intermolecular interactions, such as hydrogen bonding. nih.gov These studies showcase the typical process of synthesizing single crystals and analyzing them by XRD to determine their molecular and crystal structures. nih.govrsc.org

The process involves irradiating a single crystal with X-rays and measuring the diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. researchgate.net

Spectroscopic Methods (e.g., UV-Vis, Infrared, Raman Spectroscopy) for Molecular Fingerprinting

Spectroscopic techniques provide a "molecular fingerprint" by probing the interaction of molecules with electromagnetic radiation. These methods are invaluable for structural elucidation and characterization.

UV-Vis Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. Aromatic compounds and those with conjugated systems exhibit characteristic UV-Vis spectra. For 3-(4-Hydroxyphenyl)propionic acid, fluorescence has been observed with an excitation wavelength (λex) of 320 nm and an emission wavelength (λem) of 404 nm in a pH 8.6 buffer. sigmaaldrich.comsigmaaldrich.com The UV absorption of picolinic acid and its complexes has also been studied, with specific λmax values depending on the solvent and coordination state. researchgate.net Shifts in the absorption maxima can occur due to changes in the chemical environment, such as pH or solvent polarity, or upon structural modifications to the molecule. iomcworld.com

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum shows absorption bands corresponding to specific functional groups. For a compound like this compound, the following characteristic IR bands would be expected:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. libretexts.orglibretexts.org

O-H Stretch (Phenol): A broad band typically around 3400-3200 cm⁻¹.

C-H Stretch (Aromatic): Bands in the 3100-3000 cm⁻¹ region. vscht.cz

C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760 and 1700 cm⁻¹. libretexts.orgresearchgate.net Conjugation to the aromatic ring would likely shift this to the lower end of the range.

C=C Stretch (Aromatic Ring): Bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretch (Phenol and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

The FT-IR spectrum of picolinic acid itself shows characteristic bands that shift upon coordination with a metal ion, indicating the involvement of the carboxylate and pyridine nitrogen in bonding. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of picolinic acid in aqueous solution shows characteristic bands that are pH-dependent, reflecting the different protonation states of the molecule. researchgate.net For instance, the deprotonation of the pyridinic ring leads to the appearance of new bands at 1437 and 1475 cm⁻¹. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and IR spectroscopy to assign the observed vibrational modes accurately. nih.govresearchgate.net

Interactive Data Tables

Table 1: GC-MS Data for Picolinic Acid TMS Derivative

| Parameter | Value | Reference |

|---|---|---|

| Derivative Type | 1 TMS | hmdb.ca |

| Derivative Formula | C9H13NO2Si | nist.gov |

| Derivative Molecular Weight | 195.29 g/mol | nist.gov |

| Retention Index | 1328.67 | hmdb.ca |

Table 2: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 3-(4-Hydroxyphenyl)propionic acid | UV-Vis Fluorescence | λex 320 nm; λem 404 nm (pH 8.6) | sigmaaldrich.comsigmaaldrich.com |

| Picolinic acid | Raman | pH-dependent shifts, new bands at 1437 & 1475 cm⁻¹ upon deprotonation | researchgate.net |

| Carboxylic Acids (general) | Infrared | Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch (1760-1700 cm⁻¹) | libretexts.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(p-Hydroxyphenyl)propionic acid |

| 3-chloro-4-hydroxyphenylacetic acid |

| 3-hydroxypicolinic acid |

| N-(4-methoxyphenyl)picolinamide |

| Picolinic acid |

Future Directions and Research Gaps in 3 4 Hydroxyphenyl Picolinic Acid Research

Exploration of Unconventional Synthetic Pathways and Novel Chemical Transformations

The future of synthesizing 3-(4-Hydroxyphenyl)picolinic acid and its derivatives will likely move beyond traditional methods to embrace more efficient and sustainable strategies.

Advanced Catalysis: A significant research gap exists in the application of modern catalytic systems. The use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, has shown promise in synthesizing other picolinate (B1231196) derivatives through multi-component reactions at ambient temperatures. rsc.orgresearchgate.net Future work should explore adapting these nanoporous catalysts for the specific synthesis of this compound, potentially offering higher yields and easier purification.

Multi-Component Reactions: Investigating one-pot, multi-component reactions is a crucial future direction. rsc.org These reactions, which combine several starting materials in a single step, can significantly improve efficiency and reduce waste compared to traditional multi-step syntheses. umsl.edu

Novel Transformations: Research into new chemical transformations of the this compound scaffold is warranted. This includes exploring reactions like the Hammick reaction to generate novel functional groups on the pyridine (B92270) ring, or palladium-catalyzed hydrogenolysis to deprotect functional groups, enabling further derivatization. nih.govwikipedia.org Such transformations could lead to a diverse library of analogs for screening and development. google.comgoogle.comnih.gov

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Heterogeneous Catalysis (e.g., MOFs) | High efficiency, ambient temperature, reusability. | Synthesis of picolinates using UiO-66(Zr) catalysts. rsc.orgresearchgate.net |

| Multi-Component Reactions | Increased step economy, reduced waste, simplified workflow. | One-pot synthesis of various picolinic acid derivatives. rsc.orgumsl.edu |

| Novel Chemical Transformations | Access to diverse chemical space and novel derivatives. | Use of picolinic acid in the Hammick reaction and as a ligand. nih.govwikipedia.org |

Deeper Elucidation of Endogenous Biosynthetic Regulation and Metabolic Flux

Understanding how organisms naturally produce this compound is critical for its potential biotechnological production. Picolinic acid itself is known to be a catabolite of tryptophan via the kynurenine (B1673888) pathway. wikipedia.org However, the specific enzymatic steps and regulatory networks controlling the biosynthesis of the hydroxyphenyl-substituted variant remain largely unknown.

Future research should focus on:

Metabolic Flux Analysis (MFA): This powerful technique can quantify the rate of metabolic reactions, allowing researchers to map the flow of carbon from primary metabolism into the secondary metabolic pathway of this compound. wikipedia.orgnih.gov By using isotopic tracers (e.g., ¹³C-labeled precursors), MFA can identify rate-limiting steps and metabolic bottlenecks, providing crucial information for genetically engineering producer strains for enhanced yield. nih.govplos.orgoup.com

Regulatory Gene Identification: The genes responsible for the biosynthesis of secondary metabolites are typically clustered together in biosynthetic gene clusters (BGCs). omu.edu.trasm.org A key research goal is to identify the specific transcription factors and regulatory elements that control the expression of the this compound BGC. Understanding this regulation is essential for activating its expression or for transferring the pathway to a more suitable industrial host.

Co-regulation Mechanisms: In many microorganisms, the biosynthesis of different secondary metabolites is co-regulated. elifesciences.org Future studies should investigate whether the production of this compound is linked to other metabolic pathways and identify the signaling molecules that may coordinate this cross-talk.

Advanced SAR and QSAR for Precision Rational Compound Design

To optimize the biological activity of this compound, a systematic exploration of its structure-activity relationship (SAR) is necessary. Quantitative structure-activity relationship (QSAR) modeling provides a computational framework to correlate chemical structure with biological activity, guiding the design of more potent and selective analogs. nih.gov

Key future research activities include:

Development of 3D-QSAR Models: While 2D-QSAR can be useful, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding of how the three-dimensional shape and electronic properties of a molecule influence its activity. researchgate.net Building robust 3D-QSAR models for a series of this compound derivatives would be a significant step forward.

Precedent from Related Scaffolds: Previous QSAR studies on dipicolinic acid derivatives have successfully identified key structural features for antioxidant activity, such as a low number of double bonds and the presence of hydrogen bond donors. nih.govscispace.com Similarly, research on other picolinic acid-based herbicides has used QSAR to guide the synthesis of compounds with improved efficacy. nih.gov These studies provide a clear blueprint for applying similar methodologies to this compound.

In Silico Screening: Once a predictive QSAR model is established, it can be used to virtually screen large libraries of hypothetical analogs. This in silico approach can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources in the discovery process.

Integration of Multi-Omics Approaches in Biological Pathway Delineation

To fully understand the biological role and mechanism of action of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of the compound's effect on a biological system. omu.edu.trdtu.dknih.govmdpi.com

Future research should prioritize:

Pathway-Centric Analysis: By treating cells or organisms with this compound and analyzing the resulting changes across multiple omics layers, researchers can delineate the specific cellular pathways that are perturbed. nih.govnih.govyoutube.com For example, combining transcriptomics (gene expression) with metabolomics (metabolite levels) can reveal how the compound alters both the genetic programming and the functional metabolic output of a cell. mdpi.com

Target Identification: Multi-omics approaches can help pinpoint the molecular targets of this compound. asm.org If the compound induces consistent changes in the expression of a specific set of genes and the abundance of related proteins and metabolites, it provides strong evidence for the on-target and off-target effects of the molecule.

Understanding Host-Microbe Interactions: In the context of its production by microorganisms, multi-omics can shed light on the ecological role of this compound. frontiersin.org By studying the transcriptomic and metabolic responses of other organisms in the presence of the compound, its function in microbial communication or competition can be elucidated.

| Omics Layer | Information Provided | Potential Application for this compound |

| Genomics | DNA sequence, biosynthetic potential. | Identifying the biosynthetic gene cluster (BGC). omu.edu.tr |

| Transcriptomics | Gene expression (RNA levels). | Identifying genes and pathways affected by the compound. mdpi.com |

| Proteomics | Protein abundance and modifications. | Identifying protein targets and downstream cellular responses. |

| Metabolomics | Metabolite profiles and abundance. | Mapping changes in cellular metabolism and identifying biomarkers. asm.org |

Development of Novel Analytical Probes and High-Throughput Detection Methods

The ability to rapidly and sensitively detect this compound is essential for many areas of research, from screening for new microbial producers to monitoring its fate in biological systems. Current analytical methods like HPLC-MS are powerful but can be time-consuming. mdpi.comnih.gov

Future research should focus on developing:

Fluorescent Probes: A significant opportunity lies in the design of selective fluorescent probes. Picolinate moieties have been successfully used as a recognition element in fluorescent sensors for other analytes, such as copper ions, where binding or a catalytic reaction leads to a change in fluorescence. nih.gov A similar strategy could be employed to create a probe that selectively binds to this compound, enabling its visualization in real-time within cells or complex samples.

Immunoassays and Biosensors: The development of specific antibodies against this compound would enable the creation of high-throughput immunoassays like ELISA. Furthermore, these antibodies could be integrated into biosensor platforms for rapid, on-site detection, which would be invaluable for process optimization in biotechnological production.

High-Throughput Screening (HTS) Assays: The development of a robust HTS assay would accelerate the discovery of novel biological activities. This could involve a cell-based reporter assay where the compound modulates a specific signaling pathway, leading to a measurable output like light production or a color change.

Investigation into Chemosensing Applications and Material Science Integration

The unique chemical structure of this compound, combining a metal-chelating picolinic acid head with a functionalizable hydroxyphenyl tail, opens up intriguing possibilities in materials science and sensor technology.

Chemosensor Development: Picolinic acid is a well-known bidentate chelating agent for a variety of metal ions. wikipedia.org This property could be harnessed to create novel chemosensors. The this compound molecule could act as a ligand that, upon binding to a target analyte, changes its coordination environment around a metal center, resulting in a detectable optical or electrochemical signal. The hydroxyphenyl group offers a convenient handle for tuning the sensor's selectivity or for immobilization onto a solid support. The related compound 3-(4-hydroxyphenyl)propionic acid has already been utilized as an electron-donating component in a potentiometric immunosensor. researchgate.net

Functional Materials: Picolinic acid derivatives have been explored as building blocks in coordination chemistry and for creating functional molecular devices. nih.gov The bifunctional nature of this compound makes it an attractive candidate for incorporation into polymers or Metal-Organic Frameworks (MOFs). The carboxylic acid and pyridine nitrogen can coordinate to metal nodes to form the framework, while the phenol (B47542) group remains available for post-synthetic modification, allowing for the introduction of new functionalities into the material.

Q & A

Q. How can researchers reconcile differences in reported biosynthetic yields of virginiamycin S1?

- Answer: Variability stems from:

- Strain-specific enzyme activity : Streptomyces mutants with upregulated cytochrome P450 genes show 2–3× higher yields.

- Fermentation conditions : pH 7.2 and 28°C optimize precursor accumulation.

- Analytical bias : LC-MS/MS quantification using stable isotopes (e.g., ²H₅-3-(4-Hydroxyphenyl)picolinic acid) improves accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.